molecular formula C13H17BrO2 B6301250 Propan-2-yl 3-bromo-5-isopropylbenzoate CAS No. 2121515-29-3

Propan-2-yl 3-bromo-5-isopropylbenzoate

Cat. No.: B6301250
CAS No.: 2121515-29-3
M. Wt: 285.18 g/mol
InChI Key: MGHVIFBVMUWGHI-UHFFFAOYSA-N
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Description

Propan-2-yl 3-bromo-5-isopropylbenzoate is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by the presence of a bromine atom and isopropyl groups attached to a benzoate ester, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-bromo-5-isopropylbenzoate typically involves the esterification of 3-bromo-5-isopropylbenzoic acid with isopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-bromo-5-isopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-bromo-5-isopropylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 3-bromo-5-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-chloro-5-isopropylbenzoate
  • Propan-2-yl 3-fluoro-5-isopropylbenzoate
  • Propan-2-yl 3-iodo-5-isopropylbenzoate

Uniqueness

Propan-2-yl 3-bromo-5-isopropylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the isopropyl groups enhance the compound’s lipophilicity, influencing its solubility and interaction with biological membranes .

Properties

IUPAC Name

propan-2-yl 3-bromo-5-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-12(14)6-10)13(15)16-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHVIFBVMUWGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182243
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-29-3
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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